molecular formula C16H22N2O3 B8645855 Ethyl 2-(4-acetylpiperazin-1-yl)-2-phenylacetate

Ethyl 2-(4-acetylpiperazin-1-yl)-2-phenylacetate

Cat. No. B8645855
M. Wt: 290.36 g/mol
InChI Key: DCLCZYMYDDLEKI-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

Ethyl 2-bromo-2-phenylacetate (0.22 ml, 1.23 mmol) was dissolved in acetonitrile (4 ml) and DIPEA (0.28 ml, 1.60 mmol) and 1-(piperazin-1-yl)ethanone (0.21 g, 1.60 mmol) were sequentially added. The reaction was stirred at room temperature overnight. The solvent was evaporated and the residue was purified by flash chromatography (DCM/Acetone=9/1) to obtain ethyl 2-(4-acetylpiperazin-1-yl)-2-phenylacetate (341 mg, 95% yield) as a pale yellow oil.
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].CCN(C(C)C)C(C)C.[N:23]1([C:29](=[O:31])[CH3:30])[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1>C(#N)C>[C:29]([N:23]1[CH2:28][CH2:27][N:26]([CH:2]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:25][CH2:24]1)(=[O:31])[CH3:30]

Inputs

Step One
Name
Quantity
0.22 mL
Type
reactant
Smiles
BrC(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.21 g
Type
reactant
Smiles
N1(CCNCC1)C(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (DCM/Acetone=9/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C(C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 341 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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